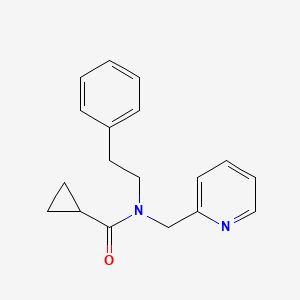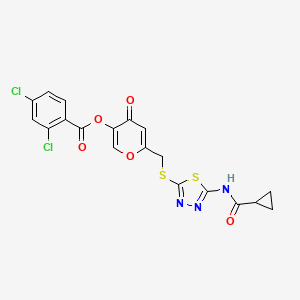
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a cyclopropanecarboxamido group, a 1,3,4-thiadiazol-2-yl group, a thiomethyl group, a 4-oxo-4H-pyran-3-yl group, and a 2,4-dichlorobenzoate group .
Synthesis Analysis
Without specific literature or resources on the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis. Generally, the synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact order and conditions would depend on the reactivity of the different functional groups and the need to protect certain groups during specific steps .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Structure-Activity Relationships
Compounds with structures similar to the one have been synthesized and evaluated for their potential as inhibitors of photosynthetic electron transport, showcasing a relationship between their structure and inhibitory properties. For example, derivatives of pyrazoles and thiadiazoles have been studied for their electron transport inhibition capabilities, with some showing activity comparable to commercial herbicides. These findings underscore the importance of electrostatic properties in determining their biological activity (Vicentini et al., 2005).
Antitumor and Antimicrobial Agents
Benzothiazole derivatives, closely related in structure to the compound , have demonstrated significant in vivo tumor growth inhibition, highlighting their potential as antitumor agents (Yoshida et al., 2005). Additionally, novel thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing considerable efficacy, which could be valuable in the development of new therapeutic agents (Kumar, 2022).
Antifungal and Herbicidal Activities
Research into 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) has explored their fungicidal activities against diseases such as rice sheath blight, providing insights into structure-activity relationships crucial for the design of potential fungicides (Chen et al., 2000).
Novel Heterocyclic Derivatives
The creation of new heterocyclic derivatives incorporating cyclopropane dicarboxylic acid, thiadiazole, and triazole moieties has expanded the toolkit for synthetic chemists, opening up new pathways for the synthesis of compounds with potential biological activities (Sharba et al., 2005).
Inhibition against Nitric Oxide Synthase
The development of pyrazoline and thiadiazoline derivatives has been guided by their inhibitory activities against nitric oxide synthase isoforms, demonstrating the potential for these compounds in therapeutic applications related to inflammation and other pathologies (Arias et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O5S2/c20-10-3-4-12(13(21)5-10)17(27)29-15-7-28-11(6-14(15)25)8-30-19-24-23-18(31-19)22-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQVZTCLTNFBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

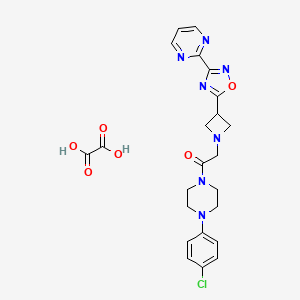
![2-chloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2499255.png)
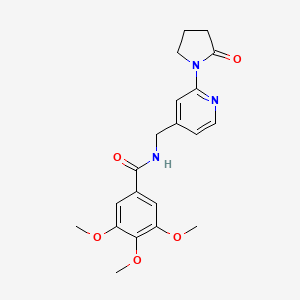
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2499258.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2499260.png)
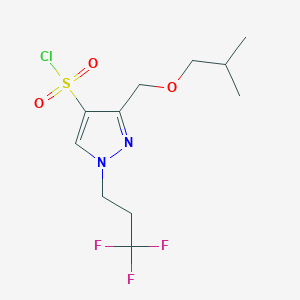

![1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B2499268.png)

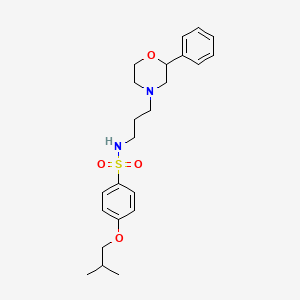
![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)
![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)
